molecular formula C7H5BrO2S B11723206 3-(5-bromothiophen-3-yl)prop-2-enoic acid

3-(5-bromothiophen-3-yl)prop-2-enoic acid

Cat. No.: B11723206
M. Wt: 233.08 g/mol
InChI Key: ABWWLOPATRVAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromothiophen-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H5BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-3-yl)prop-2-enoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the propenoic acid moiety. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromothiophen-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-bromothiophen-3-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-3-yl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the propenoic acid moiety can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(5-chlorothiophen-3-yl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(5-fluorothiophen-3-yl)prop-2-enoic acid: Similar structure but with a fluorine atom instead of bromine.

    3-(5-iodothiophen-3-yl)prop-2-enoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(5-bromothiophen-3-yl)prop-2-enoic acid imparts unique reactivity and properties compared to its halogenated analogs.

Properties

Molecular Formula

C7H5BrO2S

Molecular Weight

233.08 g/mol

IUPAC Name

3-(5-bromothiophen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C7H5BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h1-4H,(H,9,10)

InChI Key

ABWWLOPATRVAAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C=CC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.